molecular formula C10H8ClN B014564 6-Chloro-7-methylquinoline CAS No. 86984-27-2

6-Chloro-7-methylquinoline

Cat. No.: B014564
CAS No.: 86984-27-2
M. Wt: 177.63 g/mol
InChI Key: NIRLXILGYDMNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-methylquinoline is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Schistosomicidal Activity : A derivative, 6-chloro-5--diethylaminoethylamino-8-methylquinoline, demonstrates promising schistosomicidal activity, suggesting potential for treating schistosomiasis (Bristow et al., 1967).

  • Drug Development : Novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline have unique structures and nonclassical C-H/O/N interactions, indicating potential for drug development (Rizvi et al., 2008).

  • Pharmaceutical Potential : 2-chloro-3-methylquinoline (2Cl3MQ) shows promise as a pharmaceutical agent, particularly as a potential inhibitor of Malate Synthase from Mycobacterium Tuberculosis (Kose et al., 2018).

  • Antibacterial and Antifungal Agents : Novel 2-chloroquinolin-3-yl ester derivatives exhibit antibacterial and antifungal properties, with one compound (6i) showing significant activity against various bacteria and fungi (Tabassum et al., 2014).

  • Synthesis of Alkaloids : A study outlines the synthesis of marine alkaloids batzelline C, isobatzelline C, discorhabdin C, and makaluvamine D from a quinoline, highlighting applications in pharmaceutical research (Roberts et al., 1996).

  • Natural Preservatives : Extracts from Citrullus colocynthis fruits and 4-methylquinoline analogues demonstrate potential for developing eco-friendly, natural preservatives against foodborne bacteria (Kim et al., 2014).

  • Photolysis in Herbicides : A study on the photolysis of quinolinecarboxylic herbicides in aqueous systems reveals the stability of QCl (a quinoline derivative) under UV light and sunlight, important for environmental studies (Pinna & Pusino, 2012).

Properties

IUPAC Name

6-chloro-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRLXILGYDMNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403942
Record name 6-chloro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86984-27-2
Record name 6-chloro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-methylquinoline
Reactant of Route 2
Reactant of Route 2
6-Chloro-7-methylquinoline
Reactant of Route 3
Reactant of Route 3
6-Chloro-7-methylquinoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Chloro-7-methylquinoline
Reactant of Route 5
Reactant of Route 5
6-Chloro-7-methylquinoline
Reactant of Route 6
6-Chloro-7-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.